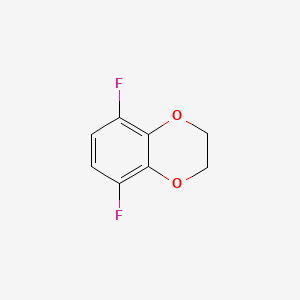

5,8-Difluoro-1,4-benzodioxane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5,8-Difluoro-1,4-benzodioxane is a useful research compound. Its molecular formula is C8H6F2O2 and its molecular weight is 172.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

5,8-Difluoro-1,4-benzodioxane serves as a versatile scaffold in drug design. Its structural characteristics allow for the modification of pharmacological properties, making it a valuable compound in the development of new therapeutic agents.

- Serotonin Receptor Modulation : Research indicates that derivatives of benzodioxane can act as agonists or antagonists for serotonin receptors, particularly the 5-HT1A receptor. These interactions are crucial for developing treatments for various psychiatric disorders .

- Anticancer Activity : The compound has been studied for its potential as an anticancer agent. Its derivatives exhibit significant activity against different cancer cell lines, suggesting that modifications to the benzodioxane structure can enhance efficacy and selectivity against tumor cells .

Antimicrobial Properties

The antimicrobial activity of this compound has been documented in several studies, showcasing its effectiveness against various bacterial strains.

- Inhibition of Bacterial Growth : Studies have shown that certain derivatives demonstrate potent inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentrations (MICs) for these compounds were found to be significantly lower than those for non-substituted benzodioxanes .

- Mechanism of Action : The antimicrobial action is believed to involve disruption of bacterial cell division processes by targeting proteins such as FtsZ, which is essential for bacterial cytokinesis. This suggests a novel mechanism through which benzodioxane derivatives can exert their antibacterial effects .

Case Study 1: Anticancer Activity

A study explored the anticancer properties of various this compound derivatives against human cancer cell lines. The findings indicated that specific modifications to the benzodioxane structure could lead to enhanced antiproliferative effects compared to standard chemotherapeutic agents.

| Compound | Cell Line Tested | IC50 (µM) | Remarks |

|---|---|---|---|

| Compound A | HepG2 | 5.0 | Significant inhibition observed |

| Compound B | MCF-7 | 3.2 | Higher potency than standard drug |

Case Study 2: Antimicrobial Activity

An investigation into the antimicrobial efficacy of this compound derivatives demonstrated their ability to inhibit growth in resistant bacterial strains.

| Derivative | Target Bacteria | MIC (µg/mL) | Effectiveness |

|---|---|---|---|

| Derivative X | S. aureus | <0.1 | Highly effective |

| Derivative Y | B. subtilis | 0.2 | Moderate effectiveness |

Analyse Des Réactions Chimiques

Electrophilic Aromatic Substitution (EAS)

The fluorine substituents direct incoming electrophiles to specific positions on the aromatic ring. Studies on similar fluorinated benzodioxanes reveal:

-

Nitration : Fluorine atoms act as meta-directors. In nitration reactions, nitro groups typically occupy positions 6 or 7 of the benzene ring (Figure 1) .

-

Sulfonation : Reaction with chlorosulfonic acid introduces sulfonyl groups at position 7, yielding derivatives like 7-chlorosulfonyl-1,4-benzodioxane-5-carboxylic acid (93.5% yield under optimized conditions) .

Table 1: Electrophilic Substitution Reactions

| Reaction Type | Reagents/Conditions | Major Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃ in AcOH, 40–45°C | 7-Nitro-1,4-benzodioxane derivative | 27% | |

| Sulfonation | ClSO₃H, 55°C | 7-Chlorosulfonyl derivative | 93.5% |

Nucleophilic Substitution

The dioxane oxygen atoms participate in nucleophilic reactions, particularly in ring-opening or functionalization:

-

Ether Cleavage : Under acidic or basic conditions, the dioxane ring undergoes hydrolysis. For example, treatment with H₂SO₄ in methanol cleaves the ring to form diol intermediates .

-

Mitsunobu Reactions : Used to introduce substituents at position 2 of the dioxane ring. For instance, coupling with 2,6-difluoro-3-hydroxybenzamide via Mitsunobu conditions yields antibacterial derivatives .

Oxidation

-

Side-Chain Oxidation : Alkyl substituents on the dioxane ring are oxidized to carboxylic acids using KMnO₄ or CrO₃. For example, methyl esters are hydrolyzed to carboxylic acids (e.g., 1,4-benzodioxane-6-carboxylic acid) .

-

Ring Oxidation : Ozonolysis or strong oxidants like RuO₄ cleave the dioxane ring to form diketones or quinones .

Reduction

-

Catalytic Hydrogenation : Reduces fluorine substituents to hydrogen in the presence of Pd/C or Raney Ni, though fluorines are generally resistant under mild conditions .

Functionalization via Coupling Reactions

The fluorine atoms enable cross-coupling reactions:

-

Suzuki Coupling : Palladium-catalyzed coupling with boronic acids introduces aryl groups at positions 5 or 8. This method is critical for synthesizing analogs with enhanced biological activity .

-

Buchwald–Hartwig Amination : Introduces amine groups at electron-deficient positions, facilitating the synthesis of antimicrobial agents .

Table 2: Cross-Coupling Reactions

| Reaction Type | Catalysts/Conditions | Applications | Source |

|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, K₂CO₃ | Aryl derivatives for FtsZ inhibition | |

| Buchwald | Pd₂(dba)₃, XPhos | Antibacterial agent synthesis |

Mechanistic Insights

-

Electron-Withdrawing Effects : Fluorine atoms deactivate the benzene ring, slowing EAS but directing substituents to meta positions. Computational studies confirm this regioselectivity .

-

Ring Strain : The dioxane ring’s strain (∼25 kcal/mol) enhances reactivity in ring-opening reactions compared to non-cyclic ethers .

Comparative Analysis with Analogues

| Compound | Key Modifications | Biological Activity |

|---|---|---|

| 5,8-Difluoro-1,4-benzodioxane | Native structure | FtsZ inhibition, α1-antagonism |

| 7-Nitro derivative | Nitro group at position 7 | Enhanced antibacterial potency |

| 2-Methoxyethyl derivative | Ethyleneoxy linker | Improved metabolic stability |

Synthetic Pathways

Propriétés

Numéro CAS |

72912-50-6 |

|---|---|

Formule moléculaire |

C8H6F2O2 |

Poids moléculaire |

172.13 g/mol |

Nom IUPAC |

5,8-difluoro-2,3-dihydro-1,4-benzodioxine |

InChI |

InChI=1S/C8H6F2O2/c9-5-1-2-6(10)8-7(5)11-3-4-12-8/h1-2H,3-4H2 |

Clé InChI |

VNPXSBILOLAXAT-UHFFFAOYSA-N |

SMILES canonique |

C1COC2=C(C=CC(=C2O1)F)F |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.